molecular formula C15H18N4O2 B6938303 N-(6-imidazol-1-ylpyridin-3-yl)-2-(oxan-3-yl)acetamide

N-(6-imidazol-1-ylpyridin-3-yl)-2-(oxan-3-yl)acetamide

Cat. No.: B6938303
M. Wt: 286.33 g/mol
InChI Key: RWMVUGXQGAZJIY-UHFFFAOYSA-N
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Description

“N-(6-imidazol-1-ylpyridin-3-yl)-2-(oxan-3-yl)acetamide” is a synthetic organic compound that features a unique combination of an imidazole ring, a pyridine ring, and an oxane ring

Properties

IUPAC Name

N-(6-imidazol-1-ylpyridin-3-yl)-2-(oxan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(8-12-2-1-7-21-10-12)18-13-3-4-14(17-9-13)19-6-5-16-11-19/h3-6,9,11-12H,1-2,7-8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMVUGXQGAZJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CC(=O)NC2=CN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-imidazol-1-ylpyridin-3-yl)-2-(oxan-3-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Pyridine ring attachment: The imidazole ring can then be functionalized to attach the pyridine ring, often through nucleophilic substitution or coupling reactions.

    Oxane ring incorporation: The oxane ring can be introduced via ring-opening reactions or through the use of oxirane precursors.

    Acetamide formation: Finally, the acetamide group is introduced through amidation reactions, typically using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(6-imidazol-1-ylpyridin-3-yl)-2-(oxan-3-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of “N-(6-imidazol-1-ylpyridin-3-yl)-2-(oxan-3-yl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    N-(6-imidazol-1-ylpyridin-3-yl)acetamide: Lacks the oxane ring, potentially altering its reactivity and applications.

    2-(oxan-3-yl)acetamide: Lacks the imidazole and pyridine rings, which may reduce its complexity and functionality.

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